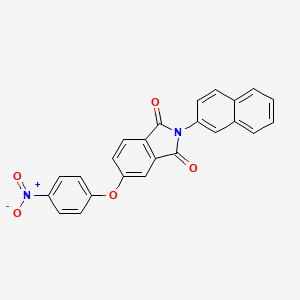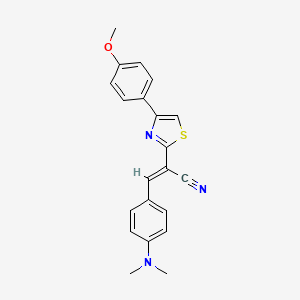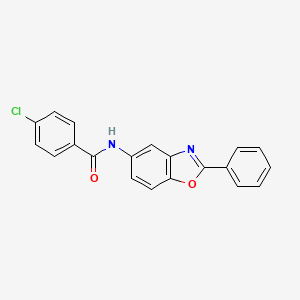
1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9,12,20-Tetraoxa-4,6,15,17-tetraazaciclodocosano-5,16-ditiona es un complejo compuesto orgánico con una estructura única caracterizada por múltiples átomos de oxígeno y nitrógeno dispuestos en una configuración cíclica
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,9,12,20-Tetraoxa-4,6,15,17-tetraazaciclodocosano-5,16-ditiona típicamente involucra la reacción de precursores específicos bajo condiciones controladas. Un método común incluye la reacción de derivados de diacil-2,3,5,6-tetraoxapiperazina o tetraoxadiazaisowurtzitane con ácidos fuertes y fuentes de nitrato. Esta reacción es exotérmica y procede a temperaturas superiores a las condiciones ambientales .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para mayores rendimientos y pureza. El proceso puede incluir pasos de purificación adicionales como la recristalización o la cromatografía para garantizar que el producto final cumpla con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
1,9,12,20-Tetraoxa-4,6,15,17-tetraazaciclodocosano-5,16-ditiona experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Esta reacción involucra el reemplazo de un átomo o grupo de átomos por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir varios derivados oxigenados, mientras que la reducción puede producir diferentes compuestos hidrogenados.
Aplicaciones Científicas De Investigación
1,9,12,20-Tetraoxa-4,6,15,17-tetraazaciclodocosano-5,16-ditiona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un ligando en química de coordinación y como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial como un agente de administración de fármacos debido a su capacidad para formar complejos estables con diversas biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción de 1,9,12,20-Tetraoxa-4,6,15,17-tetraazaciclodocosano-5,16-ditiona involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede formar complejos estables con iones metálicos, que luego pueden interactuar con moléculas biológicas, lo que lleva a varios efectos bioquímicos. Estas interacciones pueden implicar la inhibición de enzimas, la interrupción de los procesos celulares o la modulación de las vías de señalización .
Comparación Con Compuestos Similares
Compuestos similares
4,10-Dinitro-2,6,8,12-tetraoxa-4,10-diazaisowurtzitane (TEX): Conocido por su alta velocidad de detonación y estabilidad térmica.
2,8,14,20-Tetraoxa-5,17,26,28-tetraazapentaciclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaeno: Utilizado en diversas aplicaciones químicas.
Singularidad
1,9,12,20-Tetraoxa-4,6,15,17-tetraazaciclodocosano-5,16-ditiona es único debido a su disposición específica de átomos de oxígeno y nitrógeno en una estructura cíclica, que confiere propiedades químicas y físicas distintas. Esta singularidad lo hace valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Número CAS |
74804-40-3 |
|---|---|
Fórmula molecular |
C14H28N4O4S2 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
1,9,12,20-tetraoxa-4,6,15,17-tetrazacyclodocosane-5,16-dithione |
InChI |
InChI=1S/C14H28N4O4S2/c23-13-15-1-5-19-9-10-20-7-3-17-14(24)18-4-8-22-12-11-21-6-2-16-13/h1-12H2,(H2,15,16,23)(H2,17,18,24) |
Clave InChI |
KYRYJWOVVIXRDK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCNC(=S)NCCOCCOCCNC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712029.png)

![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11712050.png)
![2-fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B11712052.png)



![2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712076.png)
![Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11712077.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11712083.png)
![N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B11712103.png)

![N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)
